Dimethylaminopropylene Dimethylaminopropylene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14016320
InChI: InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3
SMILES:
Molecular Formula: C5H11N
Molecular Weight: 85.15 g/mol

Dimethylaminopropylene

CAS No.:

Cat. No.: VC14016320

Molecular Formula: C5H11N

Molecular Weight: 85.15 g/mol

* For research use only. Not for human or veterinary use.

Dimethylaminopropylene -

Specification

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
IUPAC Name N,N-dimethylprop-1-en-1-amine
Standard InChI InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3
Standard InChI Key NXBBFAKHXAMPOM-UHFFFAOYSA-N
Canonical SMILES CC=CN(C)C

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

DMAPA ((CH3)2NCH2CH2CH2NH2\text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2) is a primary-secondary diamine featuring a three-carbon chain with a dimethylamino group and a primary amine terminus. Its IUPAC name, N,N-dimethylpropane-1,3-diamine, reflects this structure. The compound’s bifunctional nature enables its participation in nucleophilic reactions and hydrogen bonding, critical for its role in polymer and surfactant synthesis .

Physical and Chemical Properties

DMAPA exhibits the following key properties :

PropertyValue
Molecular Weight102.18 g/mol
Boiling Point132.1°C
Density0.812 g/mL at 25°C
Vapor Pressure5 mm Hg at 20°C
Flash Point90°F (32°C)
Refractive Index1.435–1.436
SolubilityMiscible with water and organic solvents

The compound’s high solubility in water and organic solvents facilitates its use in aqueous and non-aqueous systems. Its basicity (pKa10.13\text{pKa} \approx 10.13) allows it to act as a catalyst in epoxy resin curing and polyurethane foam production .

Spectroscopic and Chromatographic Data

DMAPA’s IR spectrum shows characteristic N-H stretching vibrations at 3300–3500 cm1^{-1} and C-N stretches near 1200 cm1^{-1}. GC-MS analysis typically reveals a molecular ion peak at m/z=102m/z = 102, with fragmentation patterns corresponding to the loss of methyl and amine groups .

Synthesis and Production Methods

Industrial Synthesis via Michael Addition and Hydrogenation

DMAPA is commercially produced through a two-step process :

  • Michael Addition: Acrylonitrile reacts with dimethylamine (DMA) in an exothermic reaction to form 3-dimethylaminopropionitrile (DMAPN):

CH2=CHCN+(CH3)2NH(CH3)2NCH2CH2CN\text{CH}_2=\text{CHCN} + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{CN}

This step is conducted under reflux at 80–100°C, with water as a catalyst.

  • Catalytic Hydrogenation: DMAPN undergoes hydrogenation using Raney nickel or cobalt catalysts at 90°C and 30 bar H2\text{H}_2:

(CH3)2NCH2CH2CN+2H2(CH3)2NCH2CH2CH2NH2(\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{CN} + 2 \text{H}_2 \rightarrow (\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2

The reaction yields DMAPA with >95% purity, which is subsequently distilled to remove byproducts like bis-DMAPA .

Market Dynamics and Future Outlook

Global Market Segmentation

The DMAPA market is segmented by application and region :

Application2037 Market Share (Projected)
Surfactants45%
Epoxy Hardeners25%
Water Treatment15%
Pharmaceuticals10%
Agrochemicals5%

Asia-Pacific dominates with 40% market share, driven by India’s USD 171 billion textile sector and China’s expanding cosmetics industry. North America follows, leveraging its USD 736 billion personal care market .

Growth Drivers and Challenges

Drivers:

  • Rising demand for bio-based surfactants.

  • Expansion of wastewater infrastructure in developing nations.

Challenges:

  • Volatile acrylonitrile prices (raw material).

  • Regulatory hurdles for sustainable production.

Innovations and Sustainable Alternatives

Research focuses on biocatalytic DMAPA synthesis using immobilized nitrilases, reducing reliance on petrochemical feedstocks. Green chemistry initiatives aim to replace DMAPA with less toxic alternatives like lysine-derived surfactants .

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